

Flovagatran Sodium: A Technical Guide to Chemical Properties and Stability

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Compound of Interest

Compound Name: Flovagatran sodium

Cat. No.: B15576702

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the anticipated chemical properties and stability testing protocols for **Flovagatran sodium**. Due to the limited availability of public-facing, detailed experimental data for this specific compound, this guide utilizes established principles of pharmaceutical sciences to outline the requisite characterization and stability studies. The presented tables contain placeholder data to illustrate the recommended format for data presentation.

Introduction

Flovagatran sodium, also known as TGN-255, is a potent and reversible direct thrombin inhibitor.^[1] Its primary mechanism of action involves the direct binding to the active site of thrombin, thereby blocking its enzymatic activity in the coagulation cascade. With a high affinity, as indicated by an inhibitor constant (K_i) of 9 nM, **Flovagatran sodium** has been a subject of interest in the research of antithrombotic therapies.^[1] Understanding the chemical properties and stability of this active pharmaceutical ingredient (API) is paramount for its development, formulation, and ensuring therapeutic efficacy and safety.

This technical guide provides a framework for the essential chemical properties and a systematic approach to evaluating the stability of **Flovagatran sodium**, in line with regulatory expectations for drug development.

Chemical and Physical Properties

A thorough characterization of the physicochemical properties of **Flovagatran sodium** is a prerequisite for its development. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and manufacturing processes.

Chemical Identification

Parameter	Description
Chemical Name	[Data Not Publicly Available]
Synonyms	TGN-255, Flovagatran sodium
CAS Number	871575-98-3
Molecular Formula	[Data Not Publicly Available]
Molecular Weight	[Data Not Publicly Available]
Chemical Structure	[Image of the chemical structure would be inserted here]

Physicochemical Properties

The following table summarizes the key physicochemical properties that should be determined for **Flovagatran sodium**.

Property	Method	Anticipated Value
Melting Point (°C)	Differential Scanning Calorimetry (DSC)	[Placeholder: e.g., 185-195 °C]
pKa	Potentiometric Titration or UV-Vis Spectrophotometry	[Placeholder: e.g., 3.5 ± 0.2 (acidic), 9.8 ± 0.3 (basic)]
Log P (Octanol/Water)	Shake-Flask Method or HPLC	[Placeholder: e.g., 1.8]
Aqueous Solubility (mg/mL)	Shake-Flask Method at 25°C	[Placeholder: e.g., > 100 mg/mL in water]
Solubility in Organic Solvents	Shake-Flask Method at 25°C	[Placeholder: e.g., Soluble in Methanol, Sparingly soluble in Ethanol]
Hygroscopicity	Dynamic Vapor Sorption (DVS)	[Placeholder: e.g., Non-hygroscopic at 25°C/80% RH]
Polymorphism	X-ray Powder Diffraction (XRPD), DSC	[Placeholder: e.g., Crystalline Form I identified]

Stability Profile

The inherent stability of **Flovagatran sodium** must be thoroughly investigated to ensure that the drug product remains safe and effective throughout its shelf life. Stability studies are designed to identify potential degradation products and establish appropriate storage conditions.

Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development that helps to elucidate the degradation pathways and the intrinsic stability of the molecule. These studies are also instrumental in developing and validating stability-indicating analytical methods.

The following table outlines the typical conditions for forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines.

Stress Condition	Methodology	Anticipated Outcome
Acid Hydrolysis	0.1 M HCl at 60°C for 24 hours	[Placeholder: e.g., Degradation observed, major degradant at RRT 0.85]
Base Hydrolysis	0.1 M NaOH at 60°C for 8 hours	[Placeholder: e.g., Significant degradation, multiple degradants formed]
Oxidation	3% H ₂ O ₂ at room temperature for 24 hours	[Placeholder: e.g., Minor degradation, formation of N-oxide derivative]
Thermal Degradation	Solid state at 80°C for 48 hours	[Placeholder: e.g., No significant degradation]
Photostability	ICH Q1B compliant light exposure (1.2 million lux hours and 200 W h/m ²)	[Placeholder: e.g., Photolabile, requires light-protective packaging]

- Preparation of Stock Solution: Accurately weigh and dissolve **Flovagatran sodium** in purified water to a concentration of 1 mg/mL.
- Stress Condition: Mix 10 mL of the stock solution with 10 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.
- Incubation: Place the solution in a temperature-controlled water bath at 60°C.
- Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).
- Neutralization: Immediately neutralize the samples with an equivalent amount of 0.1 M NaOH to halt the degradation process.
- Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Stability-Indicating Analytical Method

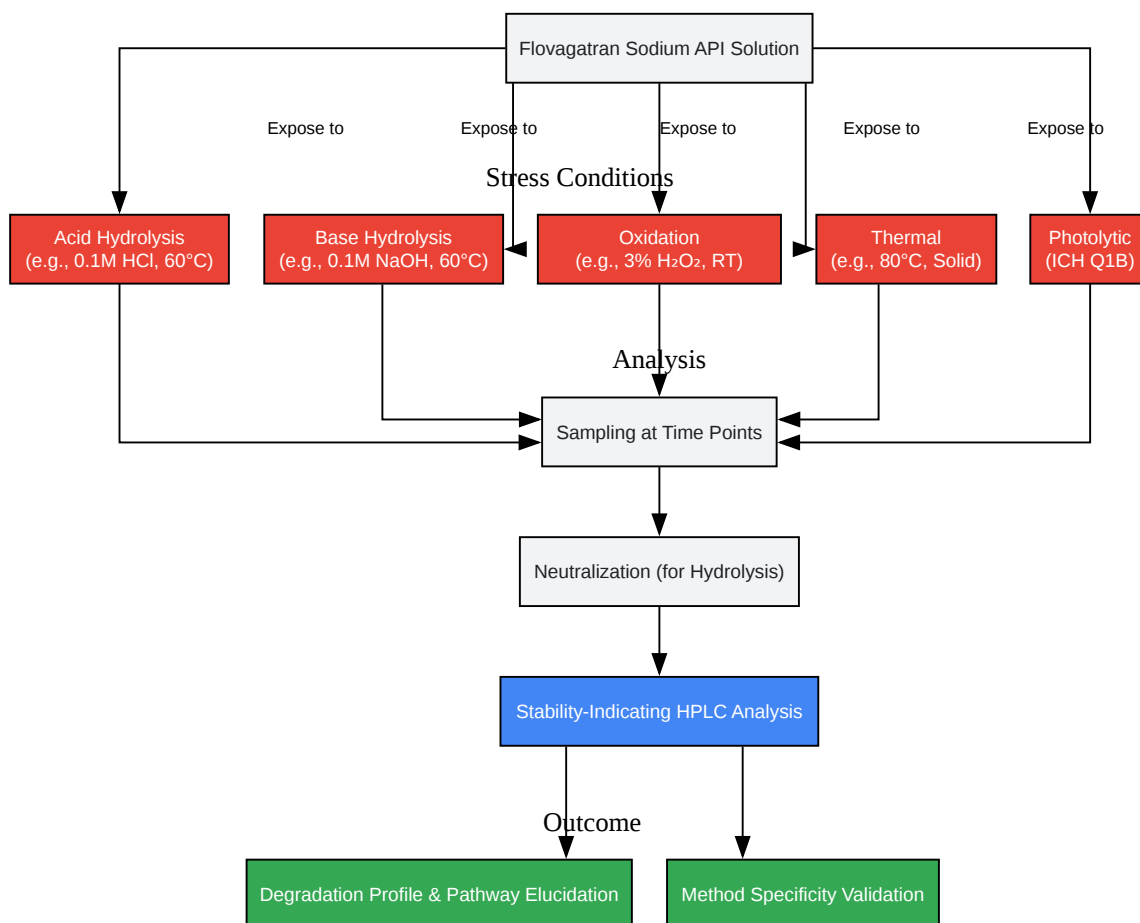
Parameter	Condition
Column	C18, 4.6 x 150 mm, 5 μm
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Gradient	[Placeholder: e.g., Time (min), %B: (0, 10), (20, 90), (25, 90), (25.1, 10), (30, 10)]
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection Wavelength	[Placeholder: e.g., 280 nm]
Injection Volume	10 μL

The diagram illustrates the Fibrinolytic Pathway. It begins with Fibrin (green box) being converted to Fibrinogen (light blue box) by the action of Thrombin (Factor IIa) (yellow box). Thrombin is formed from Prothrombin (light blue box) via activation by Factor Xa (dark blue oval). Fibrinogen is then converted to Fibr (grey box) by the action of Fibrinolysin (pink box). The diagram also shows the formation of an Inactive Thrombin Complex (red box) from Thrombin and Fibrinolysin, which is inhibited by Flovagatran sodium (blue oval). Flovagatran sodium also inhibits the conversion of Prothrombin to Thrombin. The diagram is labeled 'Fibrinolytic Pathway' and includes a 'Click to download full resolution via product page' link.

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graph LR; Fibrin[Fibrin] --> Fibrinogen[Fibrinogen]; Fibrinogen --> Fibr[Fibr]; Prothrombin[Prothrombin] --> Thrombin[Thrombin Factor IIa]; Thrombin --> Fibrinogen; Thrombin --> InactiveComplex[Inactive Thrombin Complex]; Fibrinolysin[Fibrinolysin] --> Fibrinogen; Fibrinolysin --> InactiveComplex; FactorXa[Factor Xa] -- Activates --> Prothrombin; Flovagatran[Flovagatran sodium] -. Inhibits .-> Prothrombin; Flovagatran -. Inhibits .-> InactiveComplex;
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Experimental Workflow



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Caption: General workflow for forced degradation studies of **Flovagatran sodium**.

Conclusion

While specific experimental data for **Flovagatran sodium** remains largely proprietary, this guide outlines the necessary investigations into its chemical properties and stability, conforming to standard practices in the pharmaceutical industry. The provided frameworks for data presentation, experimental protocols, and visual diagrams serve as a robust template for the comprehensive characterization of this and other novel drug candidates. A thorough understanding of these fundamental properties is indispensable for the successful development of a safe, effective, and stable pharmaceutical product.

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References

- 1. Flovagatran sodium - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
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